

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 certificate of analysis

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Compound of Interest

Compound Name: *rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5*

Cat. No.: *B1146963*

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Technical Guide: rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5**, a deuterated internal standard crucial for quantitative analytical studies. The information presented is compiled from publicly available data sheets and is intended to support research and development activities.

Core Compound Specifications

The following table summarizes the key chemical and physical properties of **rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5** and related compounds.

Property	rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5	1,2-Dipalmitoyl-3-Chloropropanediol-d5	1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol-d5
Molecular Formula	C37H64ClD5O4 (Calculated)	C35H62ClD5O4[1]	C55D5H95O6[2]
Molecular Weight	622.08 (Calculated)	592.39[1]	862.41[2][3]
CAS Number	Not explicitly available	1185057-55-9[1]	Not available
Purity	Not specified, typically >98% for internal standards	>99%[1]	Not specified
Storage	Freezer[1]	Freezer[1]	Refer to MSDS[3]
Applications	Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4]	Stable Isotope Labeled MCPD[1]	Labeled component of palm oil glycerides.[2]

Representative Analytical Protocols

While specific experimental protocols from a formal Certificate of Analysis are not publicly available, this section outlines representative methodologies for the quality control and analysis of deuterated lipid standards like **rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5**.

Identity and Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for verifying the chemical structure and assessing the purity of the analyte.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp: 15°C/min to 320°C.
 - Hold: 10 minutes at 320°C.
- Injection: 1 μ L of a 1 mg/mL solution in a suitable solvent (e.g., hexane), splitless mode.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-700.
 - Source Temperature: 230°C.
- Data Analysis: The retention time of the main peak is compared to a reference standard. The mass spectrum is analyzed for the characteristic molecular ion and fragmentation patterns to confirm the structure. Purity is estimated by the area percentage of the main peak relative to all other peaks.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

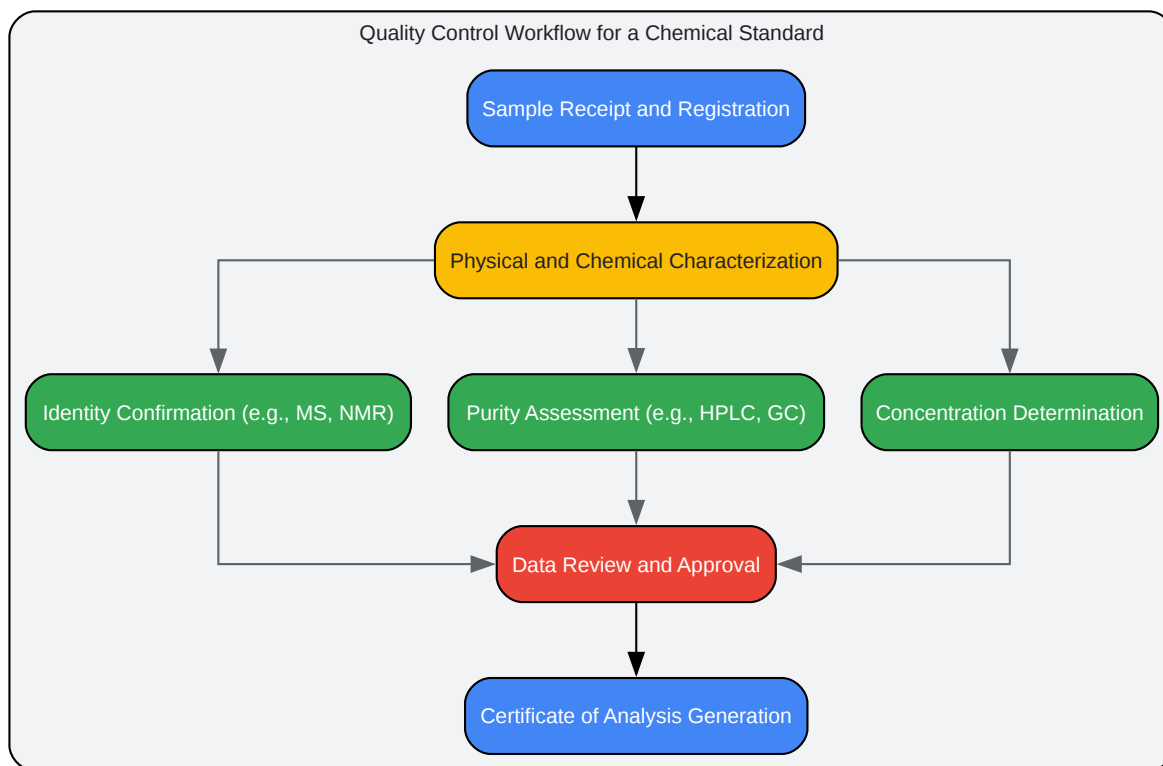
This technique is used for accurate concentration determination, often in complex matrices.

- Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).

- Mobile Phase:
 - A: Water with 0.1% formic acid.
 - B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A suitable gradient to separate the analyte from impurities (e.g., start at 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both the analyte and its deuterated internal standard.
- Data Analysis: A calibration curve is generated using a certified reference material. The concentration of the analyte is determined by the ratio of its peak area to that of the internal standard.

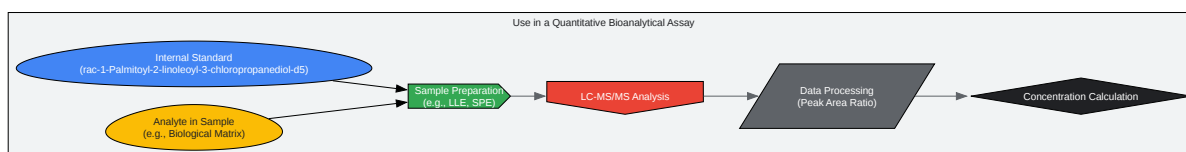
Visualized Workflows and Pathways

The following diagrams illustrate typical processes and relationships relevant to the analysis and use of chemical standards.



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Caption: A typical quality control workflow for a chemical standard.



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Caption: Role of the internal standard in a bioanalytical assay.

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